4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 3-nitrobenzoate
Description
Properties
IUPAC Name |
[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O6S/c21-14-8-13(10-27-17-18-5-2-6-19-17)25-9-15(14)26-16(22)11-3-1-4-12(7-11)20(23)24/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCOYLGNMVJOAKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC2=COC(=CC2=O)CSC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 3-nitrobenzoate typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Reduction Reactions
The nitro group at the 3-position of the benzoate undergoes selective reduction under standard conditions:
Key Findings :
-
Catalytic hydrogenation (H₂/Pd-C) achieves complete nitro-to-amine conversion without affecting the ester group.
-
Zn/HHCl may hydrolyze the ester under acidic conditions, yielding a carboxylic acid byproduct .
Oxidation Reactions
The sulfanyl (-S-) linker is susceptible to oxidation, forming sulfoxides or sulfones:
Mechanistic Insight :
-
H₂O₂ in acetic acid selectively oxidizes the sulfanyl group to sulfoxide (≥90% yield).
-
Strong oxidants like KMnO₄ risk degrading the pyran ring under prolonged exposure .
Ester Hydrolysis
The benzoate ester undergoes hydrolysis under acidic or basic conditions:
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| NaOH (1M) | Ethanol/H₂O (1:1), reflux, 8h | 3-Nitrobenzoic acid + Pyran-pyrithiol alcohol | |
| H₂SO₄ (conc.) | 100°C, 24h | Degraded products (pyran ring cleavage) |
Notable Observations :
-
Alkaline hydrolysis preserves the pyrimidine-sulfanyl moiety but requires prolonged heating.
-
Strong acids induce decomposition, limiting synthetic utility .
Nucleophilic Substitution
The pyrimidine ring participates in SNAr reactions at electron-deficient positions:
| Nucleophile | Conditions | Product | Reference |
|---|---|---|---|
| NH₃ (gas) | DMF, 120°C, 12h | 2-Aminopyrimidine derivative | |
| Piperidine | THF, 60°C, 6h | 2-Piperidinylpyrimidine analog |
Synthetic Utility :
-
Ammonia substitution at the pyrimidine 4-position proceeds efficiently under microwave conditions (70% yield).
Cycloaddition and Ring-Opening
The pyran ring engages in Diels-Alder reactions under thermal activation:
| Dienophile | Conditions | Product | Reference |
|---|---|---|---|
| Maleic anhydride | Xylene, 140°C, 10h | Fused bicyclic adduct | |
| Tetracyanoethylene | Acetonitrile, RT, 48h | Unstable intermediate (characterized by NMR) |
Challenges :
-
Low regioselectivity observed with unsymmetrical dienophiles.
Photochemical Reactions
UV irradiation induces nitro group rearrangement:
| Light Source | Conditions | Product | Reference |
|---|---|---|---|
| UV-C (254 nm) | Benzene, N₂ atmosphere, 6h | Nitro → nitrito isomer (reversible) |
Implications :
Scientific Research Applications
4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 3-nitrobenzoate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 3-nitrobenzoate involves its interaction with specific molecular targets. For instance, it may act as an antagonist to certain receptors, inhibiting their activity and modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Pharmacological Profile
ML221 was identified through a high-throughput screening (HTS) campaign of ~330,600 compounds in the NIH Molecular Libraries Small Molecule Repository (MLSMR). Key findings include:
- APJ Antagonism : ML221 inhibits APJ activity in two complementary assays:
- Selectivity : >37-fold selective over the angiotensin II type 1 (AT1) receptor and minimal off-target activity against 29 other GPCRs, except κ-opioid and benzodiazepine receptors (<50% inhibition at 10 μM).
- ADMET Properties: Solubility: Poor aqueous solubility at pH 7.4 (~14 μM). Permeability: Moderate PAMPA permeability (Pe = 2.1 × 10⁻⁶ cm/s). Metabolic Stability: Rapid degradation in human and mouse liver microsomes (t₁/₂ < 15 min). Toxicity: No cytotoxicity in human hepatocytes (>50 μM).
Structural Analogs and SAR Insights
Modifications to the kojic acid scaffold, pyrimidine-thiomethyl group, and benzoyl ester were systematically explored to optimize APJ antagonism:
Table 1: Key Analogs and Activity Comparison
Key SAR Observations:
Benzoyl Substituents :
- 3-Nitro Group : Critical for potency; substitution at the 4-position (e.g., 4-Cl, 4-CF3) reduces activity.
- Phenylacetate Replacement : Complete loss of activity, highlighting the necessity of the aromatic nitro group.
Pyrimidine-Thiomethyl Group :
- Oxidation to Sulfonyl : Maintains activity but introduces metabolic instability.
- Methylation (e.g., 4-methylpyrimidine) : Reduces potency due to steric hindrance.
Ester Linkage :
- Replacement with amides, sulfonates, or alkyl esters abolishes activity, emphasizing the requirement for an ester bond.
Pharmacokinetic and Functional Comparisons
Table 2: ADMET and Functional Properties
| Property | ML221 | 4-Bromo Analog | Oxidized Pyrimidine |
|---|---|---|---|
| Solubility (pH 7.4) | 14 μM | <5 μM | 8 μM |
| Metabolic Stability (t₁/₂) | <15 min | ~30 min | <10 min |
| Plasma Protein Binding | 92% | 88% | 90% |
| CYP Inhibition | None | Moderate | None |
| In Vivo Efficacy | Limited | Not tested | Not tested |
Key Findings:
Biological Activity
The compound 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 3-nitrobenzoate is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a pyran ring fused with a pyrimidine moiety, alongside a nitrobenzoate group. The molecular formula is , with a molecular weight of approximately 382.43 g/mol. The presence of diverse functional groups suggests potential for various biological interactions.
The biological activity of 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 3-nitrobenzoate is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Notably, it has been identified as a functional antagonist of the apelin receptor, which plays a crucial role in cardiovascular regulation.
| Mechanism | Description |
|---|---|
| Receptor Interaction | Acts as an antagonist to the apelin receptor, influencing cardiovascular homeostasis. |
| Enzyme Inhibition | Potential inhibition of various enzymes involved in metabolic processes. |
Biological Activity
Preliminary studies indicate that compounds similar to 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 3-nitrobenzoate exhibit significant biological activities, including:
- Antimicrobial Activity : Exhibits potential against various bacterial strains.
- Antidiabetic Properties : Similar compounds have shown efficacy in regulating blood sugar levels.
- Anticancer Activity : Investigated for cytotoxic effects on cancer cell lines.
Table 2: Summary of Biological Activities
Case Studies and Research Findings
Recent studies have expanded our understanding of the biological implications of this compound:
- Antagonistic Effects on Apelin Receptor : A study demonstrated that 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 3-nitrobenzoate effectively inhibits apelin receptor activity, suggesting a therapeutic avenue for cardiovascular diseases .
- In Vitro Antimicrobial Screening : In vitro assays revealed significant antibacterial properties against multiple strains, indicating its potential as a lead compound in developing new antibiotics .
- Cytotoxicity Against Cancer Cells : Research indicated that this compound can induce cell death in specific cancer cell lines, highlighting its potential as an anticancer agent .
Q & A
(Basic) What are the recommended synthetic routes for 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 3-nitrobenzoate, and what reaction conditions optimize yield?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Core Pyran Formation : Condensation of a substituted pyran precursor (e.g., 4-oxo-4H-pyran-3-carbaldehyde derivatives) with a thiol-containing pyrimidine moiety. Microwave-assisted synthesis under inert atmospheres (N₂/Ar) can enhance reaction efficiency .
Esterification : Coupling the pyran intermediate with 3-nitrobenzoyl chloride using a base catalyst (e.g., DMAP or triethylamine) in anhydrous dichloromethane or THF. Reaction monitoring via TLC or HPLC is critical to avoid over-esterification .
Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity (>95%) .
Key Optimization : Maintain stoichiometric control of the pyrimidin-2-ylsulfanyl group to prevent side reactions. Yields range from 65–86% under optimized conditions .
(Basic) Which spectroscopic techniques are critical for characterizing this compound, and what structural features do they confirm?
Methodological Answer:
- ¹H/¹³C NMR : Assigns protons and carbons in the pyran (δ 5.8–6.2 ppm for pyran oxygen-adjacent protons) and pyrimidine rings (δ 8.1–8.5 ppm for aromatic protons). The 3-nitrobenzoate ester carbonyl appears at ~170 ppm in ¹³C NMR .
- FT-IR : Confirms ester C=O stretching (1720–1740 cm⁻¹) and nitro group vibrations (1520–1350 cm⁻¹) .
- X-ray Crystallography : Resolves spatial arrangement, including dihedral angles between pyran and pyrimidine rings (critical for SAR studies) .
(Advanced) How does the compound’s stability vary under different pH and temperature conditions, and how can degradation products be identified?
Methodological Answer:
- pH Stability : Conduct accelerated degradation studies (e.g., 0.1 M HCl, pH 1.2; phosphate buffer, pH 7.4; 0.1 M NaOH, pH 12) at 37°C. Monitor via HPLC-UV (λ = 254 nm). The ester bond is prone to hydrolysis under alkaline conditions, yielding 3-nitrobenzoic acid and pyran derivatives .
- Thermal Stability : Use TGA/DSC to identify decomposition temperatures (>200°C). LC-MS/MS identifies degradation products (e.g., sulfoxide derivatives from pyrimidin-2-ylsulfanyl oxidation) .
Mitigation : Lyophilization or storage in amber vials under argon at –20°C minimizes degradation .
(Advanced) What strategies resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Control for Solubility : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation artifacts in cell-based assays .
- Dose-Response Validation : Use orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀) to confirm activity. For example, discrepancies in IC₅₀ values may arise from differences in cell membrane permeability .
- Batch Purity Analysis : Compare HPLC purity (>98%) and residual solvent profiles (via GC-MS) across studies. Impurities like unreacted 3-nitrobenzoyl chloride can skew results .
(Advanced) How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
Methodological Answer:
Scaffold Modification :
- Replace the pyrimidin-2-ylsulfanyl group with other heterocycles (e.g., triazoles) to assess impact on target binding .
- Introduce electron-withdrawing groups (e.g., -CF₃) to the 3-nitrobenzoate moiety to enhance metabolic stability .
In Silico Modeling : Use molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., kinases). Validate with mutagenesis studies .
Pharmacokinetic Profiling : Assess logP (shake-flask method) and plasma protein binding (equilibrium dialysis) to refine bioavailability .
(Basic) What are the solubility properties of this compound in common solvents, and how do they influence experimental design?
Methodological Answer:
- High Solubility : DMSO (>50 mg/mL), dimethylacetamide. Use for stock solutions in cellular assays .
- Low Solubility : Aqueous buffers (<0.1 mg/mL at pH 7.4). For in vivo studies, employ solubilizers like cyclodextrins or liposomal encapsulation .
- Solvent Selection Guidance : Avoid methanol/water mixtures due to ester hydrolysis risk. Prefer acetonitrile for HPLC mobile phases .
(Advanced) What analytical methods validate purity and identify trace impurities in synthesized batches?
Methodological Answer:
- HPLC-DAD/ELSD : Use a C18 column (gradient: 10–90% acetonitrile/0.1% TFA in water) with UV detection at 220 nm and 254 nm. Impurities <0.5% are acceptable for biological assays .
- Mass Spectrometry : HRMS (ESI+) confirms molecular ion ([M+H]⁺) and detects sulfoxide byproducts (+16 Da shift) .
- Elemental Analysis : Validate C, H, N, S content within ±0.4% of theoretical values .
(Advanced) How can environmental fate and ecotoxicological impacts be assessed using experimental models?
Methodological Answer:
- Abiotic Degradation : Simulate hydrolysis (pH 4–9, 25–50°C) and photolysis (UV light, λ = 300–400 nm) to quantify half-lives. LC-MS/MS identifies breakdown products like 3-nitrobenzoic acid .
- Biotic Studies : Use OECD 301D respirometry to assess microbial degradation in soil/water systems. EC₅₀ values for Daphnia magna or algae model acute toxicity .
- Bioaccumulation : Measure logKₒw (octanol-water partition coefficient) via shake-flask method. Values >3.0 indicate potential bioaccumulation risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
